molecular formula C14H13NO2 B407818 3-[(Benzylimino)methyl]-1,2-benzenediol

3-[(Benzylimino)methyl]-1,2-benzenediol

Cat. No.: B407818
M. Wt: 227.26g/mol
InChI Key: KPXVMHSEGZWIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Benzylimino)methyl]-1,2-benzenediol is a synthetic phenolic compound characterized by a 1,2-benzenediol (catechol) core substituted with a benzyliminomethyl group at the 3-position. The ortho-dihydroxy configuration of 1,2-benzenediol is critical for its redox activity, enabling electron donation in biochemical and catalytic systems . The benzyliminomethyl substituent introduces an aromatic moiety linked via an imine (-CH=N-) bridge, which may influence electronic properties, solubility, and biological interactions compared to simpler alkyl or alkenyl derivatives.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26g/mol

IUPAC Name

3-(benzyliminomethyl)benzene-1,2-diol

InChI

InChI=1S/C14H13NO2/c16-13-8-4-7-12(14(13)17)10-15-9-11-5-2-1-3-6-11/h1-8,10,16-17H,9H2

InChI Key

KPXVMHSEGZWIOA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=CC2=C(C(=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(C(=CC=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Effects

Substituent position and electronic properties significantly modulate antimicrobial potency:

  • Substituent Effects: Chloro/nitro groups: 4-Chloro-1,2-benzenediol inhibits Listeria monocytogenes at 23.5 mm inhibition zones (vs. 16.5 mm for unsubstituted 1,2-benzenediol) . Methyl groups: 3-Methyl-1,2-benzenediol retains activity equivalent to the parent compound, while methoxy groups reduce potency . Benzyl groups: Derivatives like 7,3',4'-trihydroxy-3-benzyl-2H-chromene exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Redox and Enzymatic Activity

1,2-Benzenediol derivatives act as electron donors in lytic polysaccharide monooxygenase (LPMO) systems, critical for cellulose degradation:

  • Substituent impact : Electron-withdrawing groups (e.g., nitro) may hinder electron donation, whereas alkyl/benzyl groups could modulate solubility in enzymatic environments .

Physicochemical Properties

  • Solubility : Unsubstituted 1,2-benzenediol is water-soluble (123 g/L at 25°C), but lipophilic substituents (e.g., benzyl or C15 alkyl chains) reduce aqueous solubility .
  • Thermal Stability : Derivatives like 3-methyl-6-isopropyl-1,2-benzenediol (Cymopyrocatechol) exhibit higher boiling points due to increased molecular weight and van der Waals interactions .

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